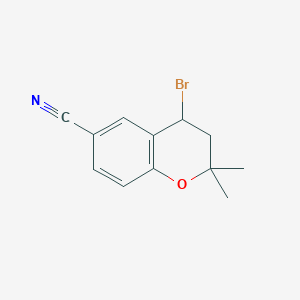
4-bromo-6-cyano-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran
Cat. No. B8295110
M. Wt: 266.13 g/mol
InChI Key: IIBHQTXJTUSHBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05393771
Procedure details


To a solution of 6-cyano-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran (6.40 g, 34.18 mmoles), title A compound, in carbon tetrachloride (90 mL) was added N-bromosuccinimide (6.69 g, 37.6 mmoles). The solution was purged with argon. A solution of Azobisisobutyronitrile (0.4 g, 3.42 mmoles) in carbon tetrachloride (10 mL) was added; the reaction was heated at reflux for 30 minutes with irradiation (high intensity visible light). The reaction mixture was concentrated under vacuum and the residue was dissolved in 75 mL ethyl acetate. The solution was washed successively with distilled water (4×75 mL), saturated sodium bicarbonate solution (75 mL), saturated NaCl solution (75 mL), and dried over magnesium sulfate. The solvent was recovered under vacuum to obtain an orange waxy solid which was triturated with cold pentane to provide a beige solid (7.19g). This was crystallized from ethyl acetate and hexanes (10:90) to yield the title compound (4.60 g) as off-white needles, m.p. 94°-95° C. The mother liquors were combined and chromatographed on silica gel eluting with hexane/ethyl acetate (19:1) to afford additional product (2.26 g) for a combined yield of 75.4%. Microanalysis calculated for C12H12NOBr: C, 54.16; H, 4.54; N, 5.26; Br, 30.02. Found: C, 54.55; H, 4.62; N, 5.46; Br, 29.86
Quantity
6.4 g
Type
reactant
Reaction Step One





Name
Identifiers


|
REACTION_CXSMILES
|
[C:1]([C:3]1[CH:4]=[CH:5][C:6]2[O:11][C:10]([CH3:13])([CH3:12])[CH2:9][CH2:8][C:7]=2[CH:14]=1)#[N:2].[Br:15]N1C(=O)CCC1=O.N(C(C)(C)C#N)=NC(C)(C)C#N>C(Cl)(Cl)(Cl)Cl>[Br:15][CH:8]1[C:7]2[CH:14]=[C:3]([C:1]#[N:2])[CH:4]=[CH:5][C:6]=2[O:11][C:10]([CH3:12])([CH3:13])[CH2:9]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
6.4 g
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)C=1C=CC2=C(CCC(O2)(C)C)C1
|
|
Name
|
|
|
Quantity
|
6.69 g
|
|
Type
|
reactant
|
|
Smiles
|
BrN1C(CCC1=O)=O
|
|
Name
|
|
|
Quantity
|
90 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
0.4 g
|
|
Type
|
reactant
|
|
Smiles
|
N(=NC(C#N)(C)C)C(C#N)(C)C
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solution was purged with argon
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 30 minutes with irradiation (high intensity visible light)
|
|
Duration
|
30 min
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The reaction mixture was concentrated under vacuum
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
the residue was dissolved in 75 mL ethyl acetate
|
WASH
|
Type
|
WASH
|
|
Details
|
The solution was washed successively with distilled water (4×75 mL), saturated sodium bicarbonate solution (75 mL), saturated NaCl solution (75 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was recovered under vacuum
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to obtain an orange waxy solid which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was triturated with cold pentane
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1CC(OC2=C1C=C(C=C2)C#N)(C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 7.19 g | |
| YIELD: CALCULATEDPERCENTYIELD | 79% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
